

Application Note: Quantification of Nandrolone Phenylpropionate in Oily Formulations

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Compound of Interest

Compound Name: *Nandrolone phenylpropionate*

Cat. No.: *B159170*

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Introduction

Nandrolone phenylpropionate (NPP) is an anabolic-androgenic steroid with therapeutic applications in treating conditions like osteoporosis and certain types of anemia.^{[1][2]} It is typically administered as an intramuscular injection in an oily vehicle.^{[1][2]} Accurate quantification of NPP in these oily formulations is crucial for ensuring dosage accuracy, product quality, and stability. The oily matrix, however, presents analytical challenges, necessitating robust and specific methodologies to separate the active pharmaceutical ingredient (API) from excipients.

This application note provides detailed protocols for the quantification of nandrolone phenylpropionate in oily formulations using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable analytical technique. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are also discussed. The protocols and data presented are compiled from various scientific studies and pharmacopeial methods.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of nandrolone phenylpropionate in oily formulations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended method due to its specificity, accuracy, and precision.^{[3][4][5]} Gas Chromatography-Mass

Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for identifying and quantifying metabolites or for multi-residue analysis, but often requires derivatization.[\[6\]](#)[\[7\]](#)[\[8\]](#) While UV-Vis spectrophotometry has been historically used, it is generally considered less specific than chromatographic methods.[\[1\]](#)

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a powerful technique for separating and quantifying nandrolone phenylpropionate from the oily vehicle and potential degradation products.[\[3\]](#) The method's specificity allows for the accurate determination of the active ingredient without interference from excipients.[\[4\]](#)

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of Nandrolone Phenylpropionate

This protocol is based on a validated RP-HPLC method for the estimation of nandrolone phenylpropionate in parenteral dosage forms.[\[4\]](#)[\[5\]](#)

3.1.1. Materials and Reagents

- Nandrolone Phenylpropionate Reference Standard (USP or BP grade)[\[9\]](#)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate Buffer (10 mM)
- Water (HPLC grade)
- Oily formulation containing Nandrolone Phenylpropionate

3.1.2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, UV detector, and data acquisition software.

- Column: Luna Phenomenex, CN (250 mm x 4.6 mm, 5 μ m) or equivalent.[4][5]
- Mobile Phase: 10 mM Phosphate Buffer and Acetonitrile (50:50, v/v).[4][5]
- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 240 nm.[3][4][5]
- Injection Volume: 20 μ L.[1]
- Column Temperature: Ambient or controlled at 40°C.[1]

3.1.3. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Nandrolone Phenylpropionate Reference Standard in 25 mL of methanol.[9]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 μ g/mL to 25 μ g/mL.[5]

3.1.4. Preparation of Sample Solution

- Accurately measure a volume of the oily injection equivalent to about 50 mg of nandrolone phenylpropionate.[9]
- Transfer the volume to a 200-mL volumetric flask.[9]
- Add chloroform to volume and mix thoroughly to extract the drug from the oily matrix.[9]
- Transfer 5.0 mL of this solution to a 50-mL volumetric flask and dilute with chloroform to volume, and mix.[9]
- Filter the solution through a 0.45 μ m syringe filter before injection.[4]

3.1.5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the sample solutions.
- Quantify the amount of nandrolone phenylpropionate in the sample by comparing the peak area with the calibration curve.

3.1.6. Data Presentation

The quantitative data for a typical validated RP-HPLC method is summarized in the table below.

Parameter	Result
Linearity Range	0.05 - 25 µg/mL[5]
Correlation Coefficient (r^2)	> 0.999[1][5]
Limit of Detection (LOD)	0.010 µg/mL[5]
Limit of Quantification (LOQ)	0.050 µg/mL[5]
Intra-day Precision (%RSD)	0.219 - 0.609%[5]
Inter-day Precision (%RSD)	0.441 - 0.875%[5]
Accuracy (Recovery)	93.3% to 109.0%[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method suitable for the quantification of nandrolone esters.[6]

3.2.1. Materials and Reagents

- Nandrolone Phenylpropionate Reference Standard
- Internal Standard (e.g., Sibutramine)[6]

- Ethyl Acetate (HPLC grade)
- Acetonitrile (HPLC grade)
- Heptafluorobutyric anhydride (HFBA) for derivatization (optional, but can improve sensitivity)
[7]

3.2.2. Instrumentation and GC-MS Conditions

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
- Carrier Gas: Helium at a flow rate of 0.8 mL/min.[6]
- Injection Volume: 1 µL.[6]
- Oven Temperature Program: Start at 60°C, ramp to 150°C at 40°C/min (hold for 1 min), then ramp to 315°C at 4°C/min (hold for 20 min).[6]
- MS Detection: Selected Ion Monitoring (SIM) mode.[6]

3.2.3. Preparation of Standard and Sample Solutions

- Standard Solutions: Prepare a stock solution of nandrolone phenylpropionate (e.g., 10 mg/mL) in a mixture of ethyl acetate and acetonitrile (1:1, v/v). Construct a calibration curve by diluting the stock solution to concentrations ranging from 200 to 450 µg/mL, each containing a fixed concentration of the internal standard.[6]
- Sample Preparation: Mix 50.0 µL of the oily sample with 150.0 µL of the internal standard solution. Vortex for 1 minute. Further dilute with a mixture of ethyl acetate and acetonitrile (1:1, v/v) to bring the concentration within the calibration range.[6]

3.2.4. Analysis Procedure

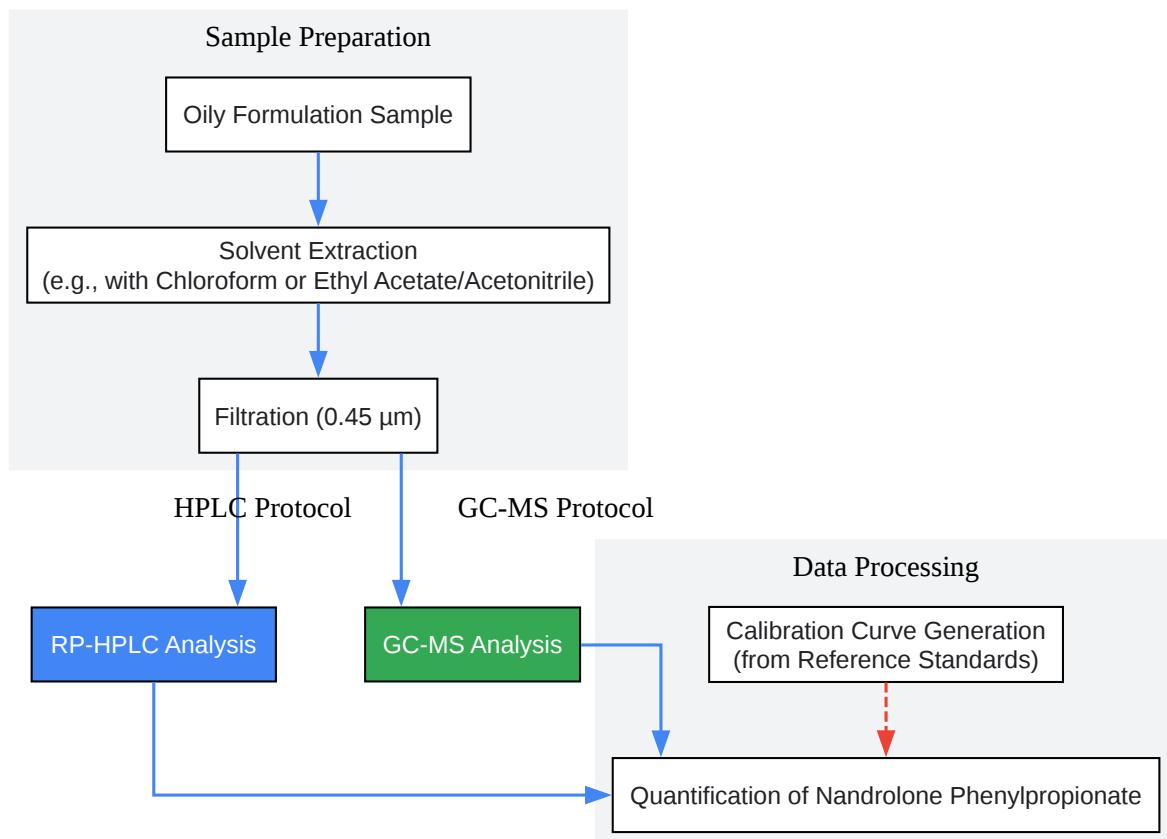
- Inject the standard and sample solutions into the GC-MS system.

- Quantify nandrolone phenylpropionate based on the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.

3.2.5. Data Presentation

Parameter	Result
Linearity Range	200 - 450 µg/mL[6]
Recovery	Satisfactory[6]
Limit of Detection (LOD)	Method dependent[6]
Limit of Quantification (LOQ)	Method dependent[6]

Diagrams



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Caption: General workflow for the quantification of nandrolone phenylpropionate in oily formulations.

Conclusion

The quantification of nandrolone phenylpropionate in oily formulations can be reliably achieved using the detailed RP-HPLC and GC-MS protocols provided in this application note. The HPLC method, in particular, offers a robust, specific, and accurate approach for routine quality control analysis. Proper sample preparation to effectively extract the analyte from the oily matrix is a critical step for obtaining accurate and reproducible results. The choice between HPLC and

GC-MS will depend on the specific requirements of the analysis, such as the need for routine quantification versus the identification of unknown impurities or metabolites. The validation data presented demonstrates that these methods are suitable for their intended purpose in a pharmaceutical setting.

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